molecular formula C17H23NO4S B2527451 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid CAS No. 326182-73-4

3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid

Cat. No. B2527451
CAS RN: 326182-73-4
M. Wt: 337.43
InChI Key: ZBSYCERXWWNIEZ-UHFFFAOYSA-N
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Description

The compound 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid is a derivative of N-sulfonyl anthranilic acid, which is a crucial scaffold in biologically active molecules. The structure of this compound suggests that it may possess biological activity, potentially in the realm of anti-inflammatory effects, as indicated by the related compounds in the provided studies.

Synthesis Analysis

The synthesis of related N-sulfonyl anthranilic acids has been achieved through an iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides. This method provides a facile route to generate a variety of N-sulfonyl anthranilic acid derivatives, which could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid includes a 6-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing nitrogen. This structural feature is also found in other biologically active compounds, such as a novel antiarrhythmic agent mentioned in the provided studies .

Chemical Reactions Analysis

While the specific chemical reactions of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid are not detailed in the provided papers, the related compounds have been shown to participate in reactions typical of sulfonyl groups and benzoic acid derivatives. These may include further functionalization or participation in the formation of heterocyclic compounds, as seen in the synthesis of 4-aryl-NH-1,2,3-triazoles using a DABCO-sulfonic acid catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structure, it can be inferred that the compound may exhibit properties similar to other N-sulfonyl anthranilic acids, such as solubility in polar organic solvents and potential for ionization depending on the pH of the environment. The presence of the sulfonyl group may also confer a degree of acidity to the compound, affecting its solubility and reactivity .

Anti-inflammatory Evaluation

Compounds related to 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid have been evaluated for their anti-inflammatory activity. Specifically, some N-sulfonyl anthranilic acids have shown potent anti-inflammatory properties, stronger than well-known NSAIDs like ibuprofen, when tested against interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells . This suggests that the compound may also possess significant anti-inflammatory potential, warranting further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies related to the synthesis of functionally substituted heteroanalogs of bicyclic compounds. These compounds demonstrate a broad spectrum of useful properties and potential as biologically active substances. A particular study explored the synthesis of a heteroanalogs compound involving sodium sulfide, indicating potential applications in chemical synthesis processes (Baeva, Fatykhov, Galkin, & Lyapina, 2014).

Biological Activity and Medicinal Chemistry

  • A class of compounds including the 3-sulfonyl-8-azabicyclo[3.2.1]octane moiety was identified as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), a potential target for the treatment of metabolic disorders. This suggests a role for the compound in medicinal chemistry, particularly in the development of inhibitors for specific enzymes involved in metabolic pathways (Nagase et al., 2009).

Structural Chemistry and Coordination Polymers

  • The structural chemistry of sulfonated benzoic acid derivatives, which are closely related to the queried compound, has been explored. These compounds have been shown to form complex structures through intermolecular hydrogen bonds, and they exhibit high extractability toward lanthanoid ions. This points to potential applications in materials science, particularly in the design of new materials for metal extraction and catalysis (Morohashi, Nagata, Hayashi, & Hattori, 2014).

Neurochemical Research

  • Compounds structurally related to the queried compound have been studied for their neurochemical effects, particularly on dopamine transformation and its metabolites in the brain. This suggests potential research applications in understanding the biochemical pathways of neurological functions and disorders (Naplekova, Narkevich, Kudrin, Kostochka, & Voronina, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-16(2)8-13-9-17(3,10-16)11-18(13)23(21,22)14-6-4-5-12(7-14)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSYCERXWWNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid

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